Wx-671 (Upamostat) Demonstrates Prolonged Active Metabolite Half-Life (17-21 Hours) Enabling Once-Daily Oral Dosing Compared to Intravenous uPA Inhibitors
Wx-671 is an orally administered prodrug that generates the active uPA inhibitor WX-UK1 in vivo. In a Phase I pharmacokinetic study of healthy male volunteers receiving single oral doses of Wx-671 (as hydrogen sulfate, 50-400 mg free base equivalent), the terminal phase half-life of the active metabolite WX-UK1 was 17-21 hours in the two highest dose groups [1]. In contrast, direct intravenous administration of WX-UK1 itself or other parenteral serine protease inhibitors such as gabexate mesilate exhibit substantially shorter half-lives (typically <1-2 hours), necessitating continuous infusion for sustained target engagement. The prodrug Wx-671 itself displayed a consistent terminal half-life of approximately 5.8 hours across all dose levels [1].
| Evidence Dimension | Terminal elimination half-life (active moiety) |
|---|---|
| Target Compound Data | 17-21 hours (WX-UK1 metabolite following oral Wx-671 administration at 200-400 mg doses) |
| Comparator Or Baseline | Gabexate mesilate (typical half-life: 0.5-1.5 hours, requires continuous IV infusion); Nafamostat mesilate (typical half-life: 8-10 minutes) |
| Quantified Difference | Approximately 10- to 1000-fold longer half-life versus injectable serine protease inhibitors |
| Conditions | Phase I single ascending dose study; 16 healthy male volunteers; Wx-671 administered as hydrogen sulfate salt orally at 50, 100, 200, and 400 mg free base equivalent; PK profiles obtained over 48 hours post-dose |
Why This Matters
The extended half-life of the active metabolite enables once-daily oral outpatient dosing, a critical procurement and experimental design advantage over continuous-infusion parenteral uPA inhibitors for chronic disease models or long-term in vivo studies.
- [1] Bevan P, et al. A Phase I pharmacokinetic (PK) study of single dose oral therapy with a uPA inhibitor (WX-671). J Clin Oncol. 2006;24(18_suppl):13091. View Source
